molecular formula C9H11N3O3 B11780771 6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid

6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B11780771
M. Wt: 209.20 g/mol
InChI Key: JJKPWNNUQKFVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocyclic molecule featuring a pyrido[2,3-d]pyrimidine core with a methyl group at position 6, a ketone group at position 4, and a carboxylic acid substituent at position 2. Its partially hydrogenated structure (3,4,5,6,7,8-hexahydro) confers conformational flexibility, which may influence its reactivity and biological activity. The compound is synthesized via multicomponent reactions involving active methylene nitriles or aldehydes under reflux conditions, as seen in analogous pyrido[2,3-d]pyrimidine derivatives .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

6-methyl-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C9H11N3O3/c1-4-2-5-6(10-3-4)11-7(9(14)15)12-8(5)13/h4H,2-3H2,1H3,(H,14,15)(H2,10,11,12,13)

InChI Key

JJKPWNNUQKFVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)N=C(NC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemical Applications

6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid serves as a building block for synthesizing more complex molecules. It is also utilized as a model compound in studies of heterocyclic chemistry.

Biological Applications

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Activity : Derivatives of pyridopyrimidine compounds have shown promising antimicrobial effects against various pathogens. For instance, studies have demonstrated effectiveness against Pseudomonas aeruginosa.
  • Anticancer Activity : Investigations into the anticancer potential of related compounds revealed that structural modifications can enhance cytotoxicity against cancer cell lines. This suggests that targeted modifications may lead to improved therapeutic efficacy.

Medical Applications

Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases:

  • Neurodegenerative Diseases : Studies are exploring its potential as a treatment for neurodegenerative disorders due to its ability to interact with specific molecular targets involved in cellular signaling pathways.
  • Inflammatory Diseases : The compound may inhibit enzymes involved in inflammatory processes or cellular proliferation pathways, indicating potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the pharmacological properties of this compound:

Anticancer Activity

A study focused on the anticancer potential of related compounds demonstrated that modifications to the pyrimidine structure could enhance cytotoxicity against various cancer cell lines. The results indicated that targeted structural modifications could lead to improved therapeutic efficacy.

Antiviral Properties

Research has explored the antiviral capabilities of pyridopyrimidine derivatives. Docking studies indicated that these compounds could effectively bind to viral proteins and potentially inhibit viral replication mechanisms.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thioxo or Amino Substituents

  • 7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-pyrido[2,3-d]pyrimidines (e.g., compounds 4b-c and 6a-c): These derivatives replace the carboxylic acid group with thioxo and amino substituents. Yields for these compounds (85–93%) are higher than typical syntheses of the target compound, likely due to the use of 6-aminothiouracil or 4,6-diaminopyrimidine precursors .
  • Ethyl 6-Benzyl-4-oxo-2-thioxo-pyrido[4,3-d]pyrimidine-3-acetate (2a): This analogue features a benzyl group at position 6 and an ethyl ester at position 3. The thioxo group increases electrophilicity at position 2, enabling nucleophilic substitution reactions. Its synthesis involves pyridine reflux (4 hours), contrasting with the target compound’s reliance on ethanol or methanol-based protocols .

Derivatives with Additional Oxo or Trioxo Groups

  • N’-Arylidene-1,3-dimethyl-2,4,7-trioxo-pyrido[2,3-d]pyrimidine-5-carbohydrazides (5a-l): These derivatives introduce a trioxo system (positions 2, 4, 7) and a carbohydrazide group. However, the 12-hour reflux time in ethanol is longer than the target compound’s typical reaction duration .
  • 2,4,7-Trioxo-1-propyl-pyrido[2,3-d]pyrimidine-5-carboxylic Acid (35a) :
    Substitution at position 1 with a propyl group and trioxo groups alters the electron density of the pyrimidine ring, which may affect metabolic stability. This derivative is synthesized via ester intermediates (e.g., methyl or ethyl esters) .

Fused or Extended Heterocyclic Systems

  • Pyrido[2,3-d:6,5-d']dipyrimidine-4,6(1H,7H)-dione (300): This fused derivative incorporates two pyrimidine rings, creating a [6-6-6] tricyclic system. The extended conjugation may improve fluorescence properties but reduces solubility. Synthesis involves 6-aminothiouracil and pyrazole-carboxaldehydes under acidic conditions .
  • Thieno[2,3-d]pyrimidine Derivatives: Replacement of the pyridine ring with a thiophene (e.g., 3-substituted-4-oxo-thieno[2,3-d]pyrimidines) introduces sulfur-based electronic effects. These derivatives often exhibit enhanced antimicrobial activity compared to oxygen-containing analogues .

Research Implications

The target compound’s carboxylic acid group distinguishes it from thioxo or ester-containing analogues, offering unique reactivity for conjugation (e.g., amide bond formation). Future work should explore the biological activity of the target compound, leveraging its structural simplicity and modular synthesis.

Biological Activity

6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid (CAS: 1707391-48-7) is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
IUPAC Name6-methyl-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidine-2-carboxylic acid
InChI KeyJJKPWNNUQKFVKJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization reactions under controlled conditions using suitable pyrimidine derivatives as starting materials. The process often employs catalysts and specific solvents to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridopyrimidine compounds exhibit significant antimicrobial activity. For instance, a study evaluated the antimicrobial activity of similar structures against Pseudomonas aeruginosa, revealing promising results for compounds with structural similarities to 6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may inhibit enzymes involved in inflammatory processes or cellular proliferation pathways. Such interactions suggest potential applications in treating inflammatory diseases and certain cancers .

Case Studies

  • Anticancer Activity : A study focused on the anticancer potential of related compounds demonstrated that modifications to the pyrimidine structure could enhance cytotoxicity against various cancer cell lines. The results indicated that targeted structural modifications could lead to improved therapeutic efficacy.
  • Antiviral Properties : Research has also explored the antiviral capabilities of pyridopyrimidine derivatives. The docking studies indicated that these compounds could effectively bind to viral proteins, potentially inhibiting viral replication mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.